Cas no 58885-29-3 (Benzenesulfonamide, N-(5-aminopentyl)-4-chloro-)

Benzenesulfonamide, N-(5-aminopentyl)-4-chloro-, is a chlorinated benzenesulfonamide derivative featuring a 5-aminopentyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups, including the sulfonamide moiety and primary amine, which enable further derivatization. The presence of the chloro group enhances its utility in electrophilic substitution reactions, while the flexible pentyl linker improves solubility and compatibility with various reaction conditions. Its structural features make it a potential intermediate in the development of bioactive molecules, particularly in sulfonamide-based drug discovery. The compound is typically handled under controlled conditions due to its reactive amine group.
Benzenesulfonamide, N-(5-aminopentyl)-4-chloro- structure
58885-29-3 structure
Product Name:Benzenesulfonamide, N-(5-aminopentyl)-4-chloro-
CAS No:58885-29-3
MF:C11H17ClN2O2S
MW:276.782880544662
CID:340533
PubChem ID:20374507
Update Time:2025-10-12

Benzenesulfonamide, N-(5-aminopentyl)-4-chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(5-aminopentyl)-4-chloro-
    • N-(5-aminopentyl)-4-chlorobenzenesulfonamide
    • N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide
    • MS-21646
    • DTXSID80606342
    • 58885-29-3
    • SCHEMBL11629929
    • A1-05293
    • AKOS022594914
    • Inchi: 1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2
    • InChI Key: LFNXFJMSQDPIGL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(NCCCCCN)(=O)=O

Computed Properties

  • Exact Mass: 276.07011
  • Monoisotopic Mass: 276.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-21646-1G
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
58885-29-3 >95%
1g
£1503.00 2025-02-09
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